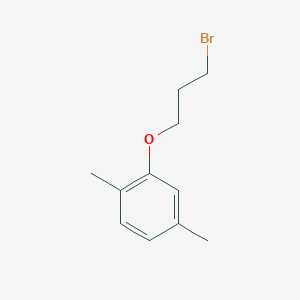

2-(3-Bromopropoxy)-1,4-dimethylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-bromopropoxy)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFYEIPEKLGMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407146 | |

| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-55-4 | |

| Record name | 2-(3-Bromopropoxy)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromopropoxy)-1,4-dimethylbenzene CAS number 3245-55-4 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopropoxy)-1,4-dimethylbenzene, registered under CAS number 3245-55-4, is a bifunctional organic molecule of significant interest in the field of synthetic organic chemistry.[1] Its structure, featuring a 2,5-dimethylphenoxy group connected to a bromopropyl chain, makes it a versatile building block for the introduction of a flexible, three-carbon linker with a reactive handle. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

2-(3-Bromopropoxy)-1,4-dimethylbenzene is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3245-55-4 | [1] |

| Molecular Formula | C₁₁H₁₅BrO | [1] |

| Molecular Weight | 243.14 g/mol | [1] |

| Boiling Point | 304.3 °C at 760 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | ~1.551 (estimated) | |

| Solubility | Miscible with common organic solvents such as ethanol, diethyl ether, acetone, and benzene. Insoluble in water.[2][3] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the three methylene groups of the bromopropoxy chain.

-

Aromatic Protons (Ar-H): Three signals in the range of δ 6.6-7.1 ppm.

-

-OCH₂- Protons: A triplet at approximately δ 4.1 ppm.

-

-CH₂Br Protons: A triplet at approximately δ 3.6 ppm.

-

-CH₂- (central methylene) Protons: A multiplet (quintet) around δ 2.3 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): Two singlets at approximately δ 2.2 and 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

Aromatic Carbons (Ar-C): Signals in the region of δ 110-160 ppm.

-

-OCH₂- Carbon: A signal around δ 65-70 ppm.

-

-CH₂Br Carbon: A signal around δ 30-35 ppm.

-

-CH₂- (central methylene) Carbon: A signal around δ 30-35 ppm.

-

Aromatic Methyl Carbons (Ar-CH₃): Signals in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the functional groups present.

-

C-O-C stretch (aryl alkyl ether): Two strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.[4][5][6]

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve cleavage of the C-Br bond and fragmentation of the propyl chain.

Synthesis of 2-(3-Bromopropoxy)-1,4-dimethylbenzene

The most logical and widely applicable method for the synthesis of 2-(3-Bromopropoxy)-1,4-dimethylbenzene is the Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,5-dimethylphenol attacks 1,3-dibromopropane.

Reaction Scheme

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol

This is a representative protocol based on the principles of the Williamson ether synthesis.

Materials:

-

2,5-Dimethylphenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,5-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(3-Bromopropoxy)-1,4-dimethylbenzene.

Mechanistic Insights

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[7][8][9] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 2,5-dimethylphenol, forming the more nucleophilic phenoxide. This phenoxide then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion and forming the ether linkage. The use of an excess of 1,3-dibromopropane helps to minimize the formation of the diether byproduct.

Caption: Functional components of the topic compound for linker applications.

Safety and Handling

2-(3-Bromopropoxy)-1,4-dimethylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. [1]It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(3-Bromopropoxy)-1,4-dimethylbenzene is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and its bifunctional nature make it an accessible and versatile tool for researchers. While its direct application in drug development is not yet widely documented, its structural motifs suggest a promising role as a linker molecule for the creation of novel therapeutics, particularly in the field of constrained peptides. Further exploration of this compound's reactivity and applications is warranted.

References

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). 18.8: Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

American Elements. (n.d.). 2-(3-bromopropoxy)-1,4-dimethylbenzene. Retrieved from [Link]

-

Spring, D. (2018, April 19). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41. Chemical Communications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Cross-linking of Peptides: Molecular Linchpins for Peptide Cyclization. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

Stenutz. (n.d.). 2-bromo-1,4-dimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromopropoxy)-1,4-dimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropoxy-1,4-dimethyl-benzene. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1,4-Dimethylbenzene (FDB005820). Retrieved from [Link]

-

Solubility of Things. (n.d.). Propyl propyl ether. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

physical and chemical properties of 3-Bromopropyl-2,5-xylyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromopropyl-2,5-xylyl Ether (CAS No. 3245-55-4). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a proposed synthetic protocol based on the Williamson ether synthesis, discusses the reactivity of the molecule, and explores its potential applications as a versatile building block in medicinal chemistry. All information is supported by authoritative sources and presented with clarity and practical insight.

Introduction

3-Bromopropyl-2,5-xylyl Ether is a bifunctional organic molecule that holds significant potential as a key intermediate in the synthesis of complex molecular architectures. Its structure, incorporating a reactive bromoalkyl chain and a substituted aromatic ring, makes it a valuable synthon for introducing the 2,5-dimethylphenoxy moiety into a target molecule. This functionality is of particular interest in drug discovery, where the modulation of physicochemical properties such as lipophilicity and metabolic stability is crucial for optimizing lead compounds. This guide aims to provide a detailed technical resource on 3-Bromopropyl-2,5-xylyl Ether, enabling researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of 3-Bromopropyl-2,5-xylyl Ether is presented in the table below. While some properties are not yet experimentally determined in publicly available literature, estimations based on structurally similar compounds are provided for guidance.

| Property | Value | Source(s) |

| CAS Number | 3245-55-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrO | [1] |

| Molecular Weight | 243.14 g/mol | [1] |

| Appearance | Colorless Oil | [2] |

| IUPAC Name | 1-bromo-3-(2,5-dimethylphenoxy)propane | |

| Synonyms | 2-(3-Bromopropoxy)-1,4-dimethylbenzene, 3-(2,5-Xylyloxy)propyl Bromide | [2] |

| Boiling Point | Estimated: Similar to Benzyl 3-bromopropyl ether (130-132 °C/8 mmHg) | |

| Density | Estimated: Similar to Benzyl 3-bromopropyl ether (1.298 g/mL at 25°C) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone). |

Synthesis of 3-Bromopropyl-2,5-xylyl Ether

The most logical and widely applicable method for the synthesis of 3-Bromopropyl-2,5-xylyl Ether is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2,5-dimethylphenol (2,5-dimethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Reaction Scheme

Caption: Proposed synthesis of 3-Bromopropyl-2,5-xylyl Ether via Williamson ether synthesis.

Proposed Experimental Protocol

This protocol is a well-established procedure for Williamson ether synthesis and is expected to be effective for the target molecule.[5][6]

Materials:

-

2,5-Dimethylphenol

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

1,3-Dibromopropane

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Alkoxide: To a solution of 2,5-dimethylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases. The formation of the sodium 2,5-dimethylphenoxide is indicated by a clear solution.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 1,3-dibromopropane (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Bromopropyl-2,5-xylyl Ether as a colorless oil.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Bromopropyl-2,5-xylyl Ether is dominated by the presence of the primary alkyl bromide. This functional group makes the molecule an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The terminal bromine atom is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of the 3-(2,5-dimethylphenoxy)propyl moiety into other molecules. Examples of potential nucleophiles include:

-

Amines: Reaction with primary or secondary amines will yield the corresponding secondary or tertiary amines, respectively.

-

Thiols: Thiolates will readily displace the bromide to form thioethers.

-

Azides: Sodium azide can be used to introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry.

-

Cyanides: Reaction with sodium or potassium cyanide will yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard Reagent Formation

The alkyl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like THF or diethyl ether. This transforms the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities, such as reaction with aldehydes, ketones, or esters to form new carbon-carbon bonds.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the benzene ring, and the three methylene groups of the propyl chain.

-

Aromatic Protons (Ar-H): A singlet or two distinct signals in the range of δ 6.6-7.0 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): Two singlets, each integrating to 3H, around δ 2.2-2.4 ppm.

-

Oxymethylene Protons (-O-CH₂-): A triplet at approximately δ 4.1 ppm.

-

Methylene Protons (-CH₂-): A multiplet (likely a quintet) around δ 2.3 ppm.

-

Bromomethylene Protons (-CH₂-Br): A triplet at approximately δ 3.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

-

Aromatic Carbons (Ar-C): Signals in the range of δ 110-160 ppm.

-

Oxymethylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 30-35 ppm.

-

Bromomethylene Carbon (-CH₂-Br): A signal around δ 30-35 ppm.

-

Aromatic Methyl Carbons (Ar-CH₃): Signals in the range of δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1250 cm⁻¹ (strong)

-

C-Br stretching: ~500-600 cm⁻¹ (medium to strong)

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns for ethers include cleavage alpha to the oxygen atom.[7] A significant fragment would likely be the loss of the bromopropyl group.

Applications in Drug Discovery and Development

While specific applications of 3-Bromopropyl-2,5-xylyl Ether in marketed drugs are not documented, its structural motifs are prevalent in pharmacologically active compounds. The 2,5-dimethylphenol moiety is a known constituent in some bioactive molecules.[8] The primary utility of this compound in drug discovery lies in its role as a versatile linker and building block.

Scaffold Decoration and Lead Optimization

3-Bromopropyl-2,5-xylyl Ether can be used to introduce the 2,5-dimethylphenoxypropyl group onto a core scaffold. This modification can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties by:

-

Increasing Lipophilicity: The aromatic ring and alkyl chain can enhance the molecule's ability to cross cell membranes.

-

Modulating Metabolism: The ether linkage is generally more stable to metabolic degradation than esters. The methyl groups on the aromatic ring can also influence metabolic pathways.

-

Exploring Structure-Activity Relationships (SAR): By systematically adding this fragment to a series of compounds, researchers can probe the SAR of a particular biological target.

Synthesis of Novel Chemical Entities

The dual reactivity of 3-Bromopropyl-2,5-xylyl Ether (electrophilic at the bromide and potentially nucleophilic at the aromatic ring after modification) allows for its use in the construction of novel and complex molecular frameworks. For instance, it could be a key starting material in the synthesis of new heterocyclic systems or macrocycles with potential therapeutic applications.

Conclusion

3-Bromopropyl-2,5-xylyl Ether is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether synthesis and its predictable reactivity make it an attractive tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an exploration of its potential applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-characterized building blocks like 3-Bromopropyl-2,5-xylyl Ether will be instrumental in the advancement of pharmaceutical research.

References

- Williamson Ether Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link][3]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link][4]

-

Pharmaffiliates. (n.d.). 3-Bromopropyl-2,5-xylyl Ether. Retrieved from [Link][2]

-

MDPI. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(9), 2998. [Link][8]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens | MDPI [mdpi.com]

An In-depth Technical Guide to 1-Bromo-3-(2,5-dimethylphenoxy)propane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-Bromo-3-(2,5-dimethylphenoxy)propane, a key chemical intermediate. While not a compound of major independent discovery, its significance lies in its role as a versatile building block in synthetic and medicinal chemistry. This document details its historical context, rooted in the classic Williamson ether synthesis, outlines its physicochemical properties, provides a detailed and validated protocol for its preparation, and explores its primary applications in the development of novel bioactive molecules and drug analogues. The synthesis involves the Sₙ2 reaction between 2,5-dimethylphenol and 1,3-dibromopropane, a robust and well-understood transformation. This guide serves as an authoritative resource for researchers leveraging this compound in their synthetic workflows.

Discovery and Historical Context

The history of 1-Bromo-3-(2,5-dimethylphenoxy)propane is not one of a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the advancement of synthetic organic chemistry and the strategic design of molecules in drug discovery. Its intellectual foundation is the Williamson ether synthesis , a reaction first reported in the 1850s that remains one of the most reliable methods for forming the ether linkage. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, proceeding through a classic Sₙ2 mechanism.

The specific structure of 1-Bromo-3-(2,5-dimethylphenoxy)propane points to its utility as a bifunctional intermediate:

-

An aromatic ether , a common and stable moiety in many pharmaceuticals.

-

A primary alkyl bromide , which serves as an excellent electrophilic handle for subsequent nucleophilic substitution reactions.

This dual functionality makes it an ideal precursor for constructing analogues of known drugs. For instance, the antiarrhythmic drug Mexiletine features a 2,6-dimethylphenoxy group. Researchers aiming to explore the structure-activity relationship (SAR) of Mexiletine-like compounds would logically synthesize derivatives with altered substitution patterns on the aromatic ring, such as the 2,5-dimethyl configuration. The title compound is a perfect starting material for such investigations, allowing for the attachment of various amine-containing side chains to the propyl bromide terminus to create a library of new chemical entities for pharmacological screening.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key identifiers and properties for 1-Bromo-3-(2,5-dimethylphenoxy)propane are summarized below.

| Property | Value |

| IUPAC Name | 1-Bromo-3-(2,5-dimethylphenoxy)propane |

| CAS Number | 53238-71-0 |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Acetone); Insoluble in water. |

| Boiling Point | Not definitively reported; estimated to be >200 °C at atmospheric pressure. |

Synthesis and Mechanism

Core Reaction: The Williamson Ether Synthesis

The synthesis of 1-Bromo-3-(2,5-dimethylphenoxy)propane is a textbook example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. The key steps are:

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of 2,5-dimethylphenol. This generates a potent nucleophile, the 2,5-dimethylphenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks one of the primary carbons of 1,3-dibromopropane. Since both carbons are chemically equivalent, the attack can occur at either end.

-

Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). The bromide ion is displaced as a leaving group, forming the C-O ether bond.

To favor the desired mono-alkylation product, 1,3-dibromopropane is typically used in stoichiometric excess. This ensures that the phenoxide is more likely to encounter a molecule of 1,3-dibromopropane than the already-formed product, minimizing the formation of the bis-ether byproduct, 1,3-bis(2,5-dimethylphenoxy)propane.

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted below.

Caption: Williamson ether synthesis pathway for 1-Bromo-3-(2,5-dimethylphenoxy)propane.

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the laboratory-scale synthesis of the title compound.

4.1 Reagents and Equipment

-

Reagents: 2,5-Dimethylphenol, 1,3-Dibromopropane (≥3 equivalents), Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2 eq.), Acetone (anhydrous). For work-up: Diethyl ether, 1M NaOH solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

4.2 Step-by-Step Methodology

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring vigorously, add 1,3-dibromopropane (3.0 eq.) to the suspension.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C for acetone). Maintain reflux with vigorous stirring for 12-24 hours.

-

Causality Note: Refluxing provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ is a suitable base for deprotonating the phenol and is easily removed by filtration, while acetone is a polar aprotic solvent that effectively solvates the cation but not the nucleophile, accelerating the Sₙ2 rate.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2,5-dimethylphenol starting material.

-

Work-up - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct, washing the solid cake with a small amount of fresh acetone.

-

Work-up - Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Work-up - Liquid-Liquid Extraction: Dissolve the resulting oily residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M NaOH (2 x 50 mL) to remove any unreacted phenol.

-

Water (1 x 50 mL).

-

Brine (1 x 50 mL) to aid in the removal of water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

4.3 Purification The crude product will contain the desired compound along with excess 1,3-dibromopropane and potentially a small amount of the bis-ether byproduct.

-

Vacuum Distillation or Flash Column Chromatography is recommended for purification. The excess 1,3-dibromopropane is volatile and can often be removed under high vacuum. Column chromatography (using silica gel with a hexane/ethyl acetate gradient) is highly effective for isolating the final product in high purity.

Applications in Research and Drug Development

The primary value of 1-Bromo-3-(2,5-dimethylphenoxy)propane is its function as a versatile synthetic intermediate.

5.1 Scaffold for Analogue Synthesis: The compound provides a pre-formed phenoxy-propyl scaffold. The terminal bromide is a reactive site that can be readily displaced by a wide variety of nucleophiles, particularly primary and secondary amines. This allows for the rapid generation of a library of diverse molecules, each with a common core but a different terminal functional group. This is a cornerstone of modern medicinal chemistry for exploring SAR.

Caption: Workflow for generating a chemical library from the title compound.

5.2 Probing Bioactive Conformations: In the context of ion channel modulators like Mexiletine, the precise spatial arrangement of the aromatic ring and the terminal amine is critical for activity. By synthesizing analogues from 1-Bromo-3-(2,5-dimethylphenoxy)propane, researchers can systematically investigate how moving a methyl group from the C6 to the C5 position on the aromatic ring impacts binding affinity, channel selectivity, and metabolic stability. This provides crucial data for designing next-generation therapeutics with improved efficacy and reduced side effects.

Conclusion

1-Bromo-3-(2,5-dimethylphenoxy)propane is a synthetically valuable, yet historically unassuming, chemical intermediate. Its importance is derived from the foundational strength of the Williamson ether synthesis and its ideal bifunctional structure, which positions it as a powerful tool for researchers in medicinal chemistry. By providing a reliable route to novel analogues of bioactive compounds, it plays a critical role in the iterative process of drug design and development, enabling the systematic exploration of structure-activity relationships to create more effective and safer therapeutics.

References

There are no specific research articles dedicated solely to the discovery of 1-Bromo-3-(2,5-dimethylphenoxy)propane. The references below provide the authoritative basis for the synthetic methodology and the context of its application.

An In-depth Technical Guide to the Solubility of 2-(3-Bromopropoxy)-1,4-dimethylbenzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Bromopropoxy)-1,4-dimethylbenzene (CAS: 3245-55-4), a versatile halogenated ether used in organic synthesis.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a robust predictive framework based on first principles of molecular structure and polarity. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility behavior for this compound.

Introduction to 2-(3-Bromopropoxy)-1,4-dimethylbenzene

2-(3-Bromopropoxy)-1,4-dimethylbenzene is a key organic intermediate whose utility stems from its bifunctional nature: a reactive bromo-alkyl chain suitable for nucleophilic substitution and an aromatic dimethylbenzene (xylene) moiety.[1] Understanding its interaction with various solvents is paramount for its effective use in synthesis, extraction, and purification processes.

Chemical Identity and Physicochemical Properties

A molecule's physical properties are dictated by its structure. The key physicochemical parameters of 2-(3-Bromopropoxy)-1,4-dimethylbenzene are summarized below, providing the foundation for predicting its solubility.

| Property | Value | Source(s) |

| CAS Number | 3245-55-4 | [1] |

| Molecular Formula | C₁₁H₁₅BrO | [2][3] |

| Molecular Weight | 243.14 g/mol | [3][4] |

| Appearance | Liquid | [1] |

| Computed XLogP3 | 4.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 (Ether Oxygen) | [4] |

| Topological Polar Surface Area | 9.2 Ų | [4] |

Table 1: Key Physicochemical Properties of 2-(3-Bromopropoxy)-1,4-dimethylbenzene.

Theoretical Principles and Solubility Prediction

The foundational principle governing solubility is the adage "like dissolves like," which relates the polarity of the solute to that of the solvent.[5][6][7][8] Dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent.[5]

Molecular Structure and Polarity Analysis

A qualitative analysis of the molecular structure of 2-(3-Bromopropoxy)-1,4-dimethylbenzene reveals a predominantly nonpolar character:

-

Nonpolar Regions: The 1,4-dimethylbenzene (p-xylene) ring and the three-carbon alkyl chain are hydrophobic and contribute significantly to the molecule's lipophilicity.[1]

-

Polar Regions: The ether linkage (-O-) introduces a slight dipole moment and acts as a single hydrogen bond acceptor.[4][9] The carbon-bromine bond is polar, but its contribution to overall polarity is modest and it does not participate in hydrogen bonding.

This structural balance is quantitatively confirmed by the high octanol-water partition coefficient (XLogP3 = 4.1) and the very low topological polar surface area (TPSA = 9.2 Ų), both of which strongly indicate poor aqueous solubility and a high affinity for nonpolar environments.[4]

Caption: Logical flow for predicting solubility from molecular structure.

Predicted Solubility Profile

Based on the molecular structure analysis, a predicted solubility profile in common organic solvents can be established.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether, Dichloromethane | High / Miscible | The solute's large nonpolar surface area interacts favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The dipole moments of these solvents can interact with the polar ether and C-Br bonds of the solute. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate | While these are strong solvents, the solute's low overall polarity may limit miscibility compared to less polar aprotics. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The solute cannot donate hydrogen bonds and has only one weak acceptor site, making it difficult to disrupt the strong H-bonding network of the solvent. The alkyl portion of the alcohols will offer some favorable interaction. |

| Aqueous (Highly Protic) | Water | Very Low / Insoluble | The high hydrophobicity (high XLogP3) and lack of significant hydrogen bonding capability prevent effective solvation by water molecules. |

Table 2: Predicted Solubility of 2-(3-Bromopropoxy)-1,4-dimethylbenzene in Various Organic Solvents.

Experimental Determination of Solubility

While theoretical prediction is a powerful tool for initial solvent screening, empirical determination is essential for quantitative applications.[10] The following protocols are designed to provide reliable and reproducible solubility data.

Workflow for Experimental Solubility Assessment

The experimental process follows a logical progression from a rapid qualitative assessment to a more rigorous quantitative measurement, if required.

Caption: Experimental workflow for solubility determination.

Protocol: Qualitative Solubility Assessment

This rapid method provides a binary "soluble/insoluble" or "miscible/immiscible" result, ideal for initial screening.

Materials:

-

2-(3-Bromopropoxy)-1,4-dimethylbenzene

-

Test solvents

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipette or micropipette

-

Vortex mixer

Procedure:

-

Solvent Addition: Add 1 mL of the chosen solvent to a clean, dry test tube.[8][11]

-

Solute Addition: Add approximately 20-30 mg of 2-(3-Bromopropoxy)-1,4-dimethylbenzene to the solvent. This corresponds to roughly one drop.

-

Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.[11]

-

Observation: Allow the mixture to stand for 1-2 minutes. Observe against a contrasting background.

-

Miscible/Soluble: The mixture is a single, clear, homogeneous phase with no visible droplets or solid particles.

-

Immiscible/Insoluble: Two distinct liquid layers are visible, the solution is cloudy, or solid particles remain undissolved.[8]

-

-

Record Results: Document the observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[12][13] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Materials:

-

2-(3-Bromopropoxy)-1,4-dimethylbenzene

-

Test solvents

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of 2-(3-Bromopropoxy)-1,4-dimethylbenzene to a pre-weighed vial. The key is to ensure solid/liquid phase equilibrium, so enough must be added that some undissolved material will remain. A starting point is ~100 mg of solute per 2 mL of solvent.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow undissolved material to settle. For fine suspensions, centrifugation may be required.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Self-Validation: Immediately filter the sample through a syringe filter into a clean vial. This critical step removes any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

-

Dilution & Analysis: Prepare an accurately diluted sample of the filtrate in a suitable mobile phase or solvent. Analyze the concentration using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. The result is typically reported in units of mg/mL or mol/L.

Applications in Research and Development

The solubility data, whether predicted or experimentally determined, directly informs critical process decisions:

-

Reaction Chemistry: Selecting a solvent in which all reactants are highly soluble can increase reaction rates and improve yields.

-

Crystallization & Purification: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for purification by recrystallization.

-

Extraction: Understanding partitioning behavior between immiscible solvents (e.g., a nonpolar organic solvent and water) is essential for designing effective workup and isolation procedures.

Safety and Handling

Based on available safety data, 2-(3-Bromopropoxy)-1,4-dimethylbenzene should be handled with appropriate care.

-

Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is harmful if swallowed.

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Conclusion

2-(3-Bromopropoxy)-1,4-dimethylbenzene is a predominantly nonpolar, hydrophobic molecule. Its solubility is predicted to be highest in nonpolar organic solvents like toluene and hexane, moderate in polar aprotic solvents such as THF and acetone, and low in polar protic solvents, particularly water. This predictive framework provides a strong basis for initial solvent selection. For applications requiring precise concentration data, the detailed qualitative and quantitative (shake-flask) protocols provided in this guide offer a robust methodology for generating reliable, publication-quality solubility data.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Department of Chemistry. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2020, May 5). 3.7: Polarity. [Link]

-

Ouellette, R. J., & Rawn, J. D. (n.d.). Polarity and Solubility of Organic Compounds. ScienceDirect. [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ACS Omega. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

-

National Institutes of Health (NIH). (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. (n.d.). 2-(3-Bromopropoxy)-1,3-dimethylbenzene. [Link]

-

PubChem. (n.d.). 2-(3-Bromopropoxy)-1,4-dimethylbenzene. [Link]

-

American Elements. (n.d.). 2-(3-bromopropoxy)-1,4-dimethylbenzene. [Link]

Sources

- 1. CAS 3245-55-4: 2-(3-Bromopropoxy)-1,4-dimethylbenzene [cymitquimica.com]

- 2. 2-(3-Bromopropoxy)-1,4-dimethylbenzene | C11H15BrO | CID 4962697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 2-(3-Bromopropoxy)-1,3-dimethylbenzene | C11H15BrO | CID 14302308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. youtube.com [youtube.com]

A Theoretical and Computational Guide to 2-(3-Bromopropoxy)-1,4-dimethylbenzene: Exploring a Bifunctional Molecular Scaffold

Abstract

This whitepaper provides a comprehensive theoretical framework for the investigation of 2-(3-bromopropoxy)-1,4-dimethylbenzene, a bifunctional organic molecule with significant potential as a scaffold in drug discovery and materials science. Lacking extensive empirical data, this guide establishes a robust computational protocol, leveraging Density Functional Theory (DFT), to predict the molecule's structural, electronic, and reactive properties. We outline a logical workflow encompassing in silico design, geometry optimization, electronic structure analysis, and spectroscopic prediction. Furthermore, this document details a validated synthetic route via the Williamson ether synthesis, providing an experimental basis for the theoretical work. The insights derived serve as a predictive roadmap for researchers, scientists, and drug development professionals, accelerating the rational design of novel therapeutics and functional materials based on this versatile molecular building block.

Introduction: The Bifunctional Promise of a Novel Scaffold

In the landscape of modern drug discovery, bifunctional molecules—compounds featuring two distinct reactive or binding moieties—have emerged as a powerful modality for tackling previously "undruggable" targets.[1][2] These molecules, exemplified by Proteolysis Targeting Chimeras (PROTACs), function by bringing two proteins into close proximity, thereby inducing a specific biological effect such as targeted protein degradation.[3][4][5] The design of such molecules hinges on the intelligent selection of a central scaffold or linker that correctly orients the two functional ends.

2-(3-Bromopropoxy)-1,4-dimethylbenzene (Figure 1) represents a compelling candidate for such a scaffold. Its structure is characterized by:

-

A hydrophobic 1,4-dimethylbenzene (p-xylene) core , which can engage in non-polar interactions.

-

A flexible 3-bromopropoxy chain , which provides a defined spatial separation between the two ends of the molecule.

-

A reactive terminal alkyl bromide , a versatile functional group amenable to nucleophilic substitution, making it an ideal attachment point for a protein-binding ligand or other chemical entities.

This guide presents a theoretical and computational exploration of this molecule, establishing a foundational understanding of its properties to guide future experimental work. By employing computational chemistry, we can gain insights into its three-dimensional structure, electronic landscape, and inherent reactivity, thereby accelerating its application in medicinal chemistry and beyond.[6][7][8]

Experimental Framework: Synthesis and Characterization

While this guide focuses on theoretical studies, any computational model must be grounded in experimental reality. The most direct and widely used method for preparing this type of asymmetrical ether is the Williamson ether synthesis .[9][10][11] This reaction involves the SN2 displacement of a halide by an alkoxide ion.[11]

Proposed Synthesis: Williamson Ether Synthesis

The synthesis of 2-(3-bromopropoxy)-1,4-dimethylbenzene would proceed by the reaction of 2,5-dimethylphenol with 1,3-dibromopropane. The phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as the nucleophile.

Reaction Scheme: (CH₃)₂C₆H₃OH + Br(CH₂)₃Br + Base → (CH₃)₂C₆H₃O(CH₂)₃Br + H-Base⁺ + Br⁻

Step-by-Step Synthetic Protocol

The following protocol is adapted from standard Williamson ether synthesis procedures.[12][13]

-

Reactant Preparation: In a round-bottom flask, dissolve 2,5-dimethylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide.[11]

-

Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

-

Nucleophilic Substitution: Add 1,3-dibromopropane (a significant excess, e.g., 3.0-5.0 eq., to minimize the formation of the double-addition byproduct) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (typically 50-100 °C) for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield pure 2-(3-bromopropoxy)-1,4-dimethylbenzene.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C-O-C ether stretch and C-Br stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight (243.14 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[14]

Theoretical and Computational Methodology

Computational chemistry provides a powerful lens to investigate molecular properties that are difficult or time-consuming to measure experimentally.[7] For a molecule of this size and composition, Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency.[15][16]

Computational Workflow

Our theoretical investigation follows a structured, multi-step workflow. This process ensures that all calculations are performed on a physically realistic and stable molecular structure, providing a reliable foundation for subsequent property predictions.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Checking your connection... [researchfunding.duke.edu]

- 3. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. biochempeg.com [biochempeg.com]

- 6. Computational Chemistry | Department of Chemistry [chemistry.oregonstate.edu]

- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Chemistry | PNNL [pnnl.gov]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. americanelements.com [americanelements.com]

- 15. Systematic errors in DFT calculations of haloalkane heats of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on the 1,4-Dimethylbenzene Ring

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on 1,4-dimethylbenzene, commonly known as p-xylene. As a fundamental scaffold in organic synthesis and drug development, understanding the reactivity and regioselectivity of the p-xylene ring is paramount. This document delves into the mechanistic underpinnings of EAS on this disubstituted aromatic system, exploring the synergistic activating and directing effects of the two methyl groups. We will dissect common EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, with a focus on the causal factors influencing reaction outcomes. Detailed, field-proven experimental protocols are provided, alongside data-driven insights to empower researchers in optimizing their synthetic strategies.

Introduction: The Unique Reactivity of the 1,4-Dimethylbenzene Ring

The benzene ring, a cornerstone of organic chemistry, exhibits a rich and diverse reactivity profile. The introduction of substituents onto this aromatic core profoundly influences its behavior in subsequent chemical transformations. In the case of 1,4-dimethylbenzene (p-xylene), the two methyl groups, positioned para to each other, create a molecule with distinct electronic and steric properties that govern its reactivity in electrophilic aromatic substitution (EAS) reactions.

Methyl groups are classified as electron-donating groups (EDGs) and are known as activating groups.[1][2][3] This activation stems from the inductive effect, where the alkyl groups donate electron density to the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.[2][4] Consequently, p-xylene is more reactive towards electrophiles than benzene itself.[3][5]

Furthermore, alkyl groups are ortho, para-directors.[1][2][6] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In p-xylene, the para position is already occupied by the other methyl group. Therefore, electrophilic attack is directed to the positions ortho to either methyl group. Due to the symmetry of the molecule, all four available positions for substitution are chemically equivalent. This unique characteristic simplifies product outcomes, as only one monosubstituted product is typically formed.

This guide will explore the practical implications of these directing effects in several key EAS reactions, providing both the theoretical framework and actionable experimental protocols.

The General Mechanism of Electrophilic Aromatic Substitution

All electrophilic aromatic substitution reactions proceed through a common two-step mechanism.[7][8]

-

Attack of the Electrophile: The electron-rich π system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+). This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][9]

-

Deprotonation to Restore Aromaticity: In the second, fast step, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic π system and results in the substituted product.[8][9]

The stability of the intermediate carbocation is a key factor in determining the rate and regioselectivity of the reaction. For p-xylene, the positive charge in the sigma complex can be delocalized onto the carbon atoms bearing the methyl groups, which provides additional stabilization through the electron-donating inductive effect of the alkyl groups.

}

General Mechanism of Electrophilic Aromatic Substitution on 1,4-Dimethylbenzene.

Key Electrophilic Aromatic Substitution Reactions of 1,4-Dimethylbenzene

The following sections detail the most common and synthetically useful EAS reactions performed on p-xylene. For each reaction, the generation of the electrophile, the specific mechanism, and a detailed experimental protocol are provided.

Nitration

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a cornerstone of EAS. The resulting nitroarenes are valuable intermediates, readily reduced to anilines, which are precursors to a vast array of pharmaceuticals and dyes.[10]

Electrophile Generation: The active electrophile in nitration is the nitronium ion (NO₂⁺).[11] It is typically generated in situ by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.[11]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Mechanism: The nitronium ion is then attacked by the p-xylene ring to form the sigma complex, followed by deprotonation to yield 2-nitro-1,4-dimethylbenzene.

}

Experimental Workflow for the Nitration of 1,4-Dimethylbenzene.

Experimental Protocol: Synthesis of 2-Nitro-1,4-dimethylbenzene [12]

-

Preparation of the Nitrating Mixture: In a 250 mL flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 25 mL of concentrated sulfuric acid. While stirring, slowly add 15 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.

-

Reaction: To the cooled nitrating mixture, add 10 mL of 1,4-dimethylbenzene dropwise over a period of 30 minutes, ensuring the temperature does not exceed 30°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

-

Work-up: Pour the reaction mixture slowly and with stirring into a beaker containing 200 g of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-nitro-1,4-dimethylbenzene.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent over-nitration to dinitro products and to minimize side reactions like oxidation.[12]

-

Order of Addition: Adding p-xylene to the nitrating mixture ensures that the concentration of the electrophile is always high relative to the aromatic compound, which helps to drive the reaction to completion.

-

Washing with Sodium Bicarbonate: This step is essential to neutralize and remove any residual acids from the organic layer.[12]

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br). This reaction typically requires a Lewis acid catalyst to polarize the halogen molecule, making it more electrophilic.[13]

Electrophile Generation: For chlorination and bromination, a Lewis acid such as FeCl₃, FeBr₃, or AlCl₃ is used.[14] The Lewis acid interacts with the halogen, creating a more potent electrophile.

Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Mechanism: The p-xylene ring attacks the polarized bromine, leading to the formation of 2-bromo-1,4-dimethylbenzene after deprotonation.

Experimental Protocol: Synthesis of 2-Bromo-1,4-dimethylbenzene

-

Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place 10.6 g (0.1 mol) of 1,4-dimethylbenzene and 0.5 g of iron filings.

-

Reaction: From the dropping funnel, add 16.0 g (0.1 mol) of bromine dropwise over 30 minutes. The reaction is exothermic, and the flask may need to be cooled in a water bath.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into 100 mL of water.

-

Extraction: Transfer to a separatory funnel and extract with two 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash with 50 mL of 10% sodium thiosulfate solution to remove unreacted bromine, followed by 50 mL of water.

-

Drying and Evaporation: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent.

-

Purification: Purify the product by distillation.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Iron filings react with bromine to form FeBr₃ in situ, which is the active catalyst.[14] Without the catalyst, the reaction is extremely slow.

-

Washing with Sodium Thiosulfate: This step is crucial for quenching and removing any excess bromine from the product mixture.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible and is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[15][16]

Electrophile Generation: The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid, or its protonated form, HSO₃⁺.[11][16]

Mechanism: The p-xylene ring attacks the highly electrophilic sulfur atom of SO₃. Subsequent proton transfer steps lead to the formation of 1,4-dimethylbenzene-2-sulfonic acid.

Experimental Protocol: Synthesis of 1,4-Dimethylbenzene-2-sulfonic acid

-

Reaction: In a flask, place 10.6 g (0.1 mol) of 1,4-dimethylbenzene. Cool the flask in an ice bath and slowly add 20 mL of fuming sulfuric acid with stirring.

-

Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture over 100 g of crushed ice.

-

Precipitation: The sulfonic acid may precipitate upon cooling. If not, "salting out" can be achieved by adding sodium chloride to the aqueous solution, which decreases the solubility of the sulfonic acid salt.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Purification: The product can be purified by recrystallization from water.

Causality Behind Experimental Choices:

-

Fuming Sulfuric Acid: This provides a high concentration of the SO₃ electrophile, driving the reaction forward.[16]

-

Reversibility: Sulfonation is a reversible process.[15][17] The reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid.[15][16] This property can be exploited to use the sulfonic acid group as a temporary blocking group in multi-step syntheses.

Friedel-Crafts Reactions

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts, are a set of reactions used to attach alkyl or acyl substituents to an aromatic ring.[18]

This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as AlCl₃.[19][20]

Electrophile Generation: The Lewis acid catalyst assists in the formation of a carbocation from the alkyl halide.

Reaction: R-X + AlCl₃ ⇌ R⁺ + AlCl₄⁻

Mechanism: The p-xylene ring attacks the carbocation, followed by deprotonation to yield the alkylated product.

Limitations: Friedel-Crafts alkylation is prone to several limitations, including:

-

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations.[5]

-

Carbocation Rearrangements: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[19]

Experimental Protocol: Alkylation of p-Xylene with 2-Bromopropane

-

Setup: In a dry, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place 2.7 g (0.02 mol) of anhydrous aluminum chloride and 20 mL of dry carbon disulfide.

-

Reaction: Add a solution of 10.6 g (0.1 mol) of p-xylene and 12.3 g (0.1 mol) of 2-bromopropane in 10 mL of carbon disulfide dropwise from the dropping funnel.

-

Reaction Completion: After the addition, stir the mixture for 2 hours at room temperature.

-

Work-up: Pour the reaction mixture onto a mixture of 50 g of ice and 10 mL of concentrated HCl.

-

Extraction and Washing: Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and then water again.

-

Drying and Purification: Dry the organic layer and purify the product by distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive and will be deactivated by water.[21]

-

Carbocation Stability: Using a secondary alkyl halide like 2-bromopropane minimizes the risk of carbocation rearrangement.

Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl chloride or anhydride using a Lewis acid catalyst.[22] This reaction is generally preferred over alkylation because the product, an aryl ketone, is less reactive than the starting material, thus preventing polyacylation.[23]

Electrophile Generation: The electrophile is a resonance-stabilized acylium ion, formed by the reaction of the acyl chloride with the Lewis acid catalyst.

Reaction: R-COCl + AlCl₃ → [R-C≡O]⁺ + AlCl₄⁻

Mechanism: The p-xylene ring attacks the acylium ion, and subsequent deprotonation yields the acylated product.

}

Mechanism of Friedel-Crafts Acylation of 1,4-Dimethylbenzene.

Experimental Protocol: Synthesis of 2',5'-Dimethylacetophenone [22]

-

Setup: In a dry, three-necked flask, place 13.3 g (0.1 mol) of anhydrous aluminum chloride and 50 mL of dry dichloromethane.

-

Reaction: Cool the suspension in an ice bath and add a solution of 7.85 g (0.1 mol) of acetyl chloride in 10 mL of dichloromethane dropwise. Then, add 10.6 g (0.1 mol) of p-xylene dropwise, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition, stir the mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture onto a mixture of 100 g of ice and 20 mL of concentrated HCl.

-

Extraction and Washing: Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and then water.

-

Drying and Purification: Dry the organic layer and purify by distillation.

Causality Behind Experimental Choices:

-

Stoichiometric Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst complexes with the product ketone, rendering it inactive. Therefore, slightly more than one equivalent of the catalyst is often required.[24]

-

Aqueous Acid Work-up: The addition of aqueous acid is necessary to hydrolyze the complex formed between the catalyst and the ketone product, liberating the final product.[24]

Data Summary and Comparison

The following table summarizes the typical reaction conditions and expected products for the electrophilic aromatic substitution of 1,4-dimethylbenzene.

| Reaction | Electrophile | Reagents | Catalyst | Typical Product |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 2-Nitro-1,4-dimethylbenzene |

| Halogenation (Br) | Br⁺ | Br₂ | FeBr₃ | 2-Bromo-1,4-dimethylbenzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ (SO₃ in H₂SO₄) | None | 1,4-Dimethylbenzene-2-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-X | AlCl₃ | 2-Alkyl-1,4-dimethylbenzene |

| Friedel-Crafts Acylation | R-C≡O⁺ | R-COCl | AlCl₃ (stoichiometric) | 2-Acyl-1,4-dimethylbenzene |

Conclusion

The 1,4-dimethylbenzene ring is a highly activated and regiochemically predictable substrate for electrophilic aromatic substitution. The synergistic directing effects of the two methyl groups lead to a single, well-defined monosubstitution product in most cases, making it an ideal starting material for a variety of synthetic applications. A thorough understanding of the underlying mechanisms and the rationale behind specific experimental conditions, as detailed in this guide, is crucial for researchers aiming to leverage the synthetic utility of p-xylene in drug development and materials science. The protocols and insights provided herein are intended to serve as a robust foundation for the successful design and execution of electrophilic aromatic substitution reactions on this versatile aromatic scaffold.

References

-

Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Graham, H. (2019, April 8). Friedel-Crafts Acylation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]

-

Save My Exams. (2025, January 10). Directing Effects. [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]

-

Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. [Link]

-

Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci [Video]. YouTube. [Link]

-

Prof SUBBAIAH. (2020, May 15). Preparation of m-di nitro benzene (practical) [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. (n.d.). Friedel-Crafts alkylation of p-xylene mechanism. [Link]

-

PW - JEE & NEET. (2022, July 29). 1,4-Dimethylbenzene on heating with anhydrous AlCl_3 and HCl produces [Video]. YouTube. [Link]

-

Pearson. (n.d.). EAS:Halogenation Mechanism. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. [Link]

-

LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

Organic Chemistry II. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. [Link]

-

The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

PW - JEE & NEET. (2022, August 22). Ring nitration of dimethyl benzene results in the formation of only one nitro dimethyl benzene [Video]. YouTube. [Link]

-

Chemguide. (n.d.). the halogenation of benzene - electrophilic substitution. [Link]

-

ResearchGate. (2025, August 6). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). [Link]

- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]